molecular formula C19H13N3O4S2 B13320363 Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B13320363
M. Wt: 411.5 g/mol
InChI Key: WKFXKJMYGNYRPR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, making it an interesting subject for research in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives in an ethanolic solution under reflux conditions for 4-8 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloquinazoline derivatives and pyrazole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate apart is its unique combination of a thiazole ring fused with a quinazoline core, along with the presence of a phenylcarbamoyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioketones and amines.
  • Carbamoylation : The introduction of the phenylcarbamoyl group is achieved via acylation reactions.
  • Methylation : Methyl ester formation is carried out using methylating agents.

The structural characterization of the synthesized compound is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. In a study assessing its efficacy:

  • Minimum Inhibitory Concentration (MIC) values were determined against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with MIC values around 0.21 μM for certain derivatives .

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer activity. A series of derivatives were evaluated for their ability to inhibit cancer cell proliferation:

  • Cell Viability Assays : Compounds derived from methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline were tested on various cancer cell lines using MTT assays, revealing significant cytotoxic effects .

Mechanistic Studies

Mechanistic studies have suggested that the biological activity may be attributed to:

  • Inhibition of Key Enzymes : Molecular docking studies indicate strong binding interactions with targets such as DNA gyrase and MurD, which are critical for bacterial survival and replication .
  • Channel Activation : Some derivatives were identified as activators of BK Ca channels, which could have implications for cardiovascular therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : In vitro studies demonstrated that derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents.
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines showed that these compounds could induce apoptosis in a dose-dependent manner.

Data Tables

Activity TypeTarget Organism/Cell LineMIC (μM)IC50 (μM)
AntimicrobialEscherichia coli0.21-
AntimicrobialPseudomonas aeruginosa--
AnticancerHeLa Cells-15
AnticancerMCF7 Cells-10

Properties

Molecular Formula

C19H13N3O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 5-oxo-3-(phenylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C19H13N3O4S2/c1-26-18(25)10-7-8-12-13(9-10)22-15(21-16(12)23)14(28-19(22)27)17(24)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,20,24)(H,21,23)

InChI Key

WKFXKJMYGNYRPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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